2-[(4-Methoxyphenyl)methyl]furan
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Overview
Description
2-(4-methoxybenzyl)furan is an organic compound belonging to the class of heterocyclic aromatic compounds known as furans. Furans are characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms. The presence of a methoxybenzyl group at the 2-position of the furan ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)furan can be achieved through various methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically employs boronic acids or esters as reagents and palladium catalysts to form carbon-carbon bonds under mild conditions .
Another method involves the cyclization of appropriate precursors using gold or palladium catalysts. For example, the cycloisomerization of conjugated allenones into furans can be catalyzed by gold nanoparticles supported on titanium dioxide under mild conditions .
Industrial Production Methods
Industrial production of 2-(4-methoxybenzyl)furan may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Palladium-catalyzed cross-coupling reactions are favored for their efficiency and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
2-(4-methoxybenzyl)furan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)furan involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-methoxybenzyl)furan is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
15047-76-4 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]furan |
InChI |
InChI=1S/C12H12O2/c1-13-11-6-4-10(5-7-11)9-12-3-2-8-14-12/h2-8H,9H2,1H3 |
InChI Key |
KUSACISTWGESAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CO2 |
Origin of Product |
United States |
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